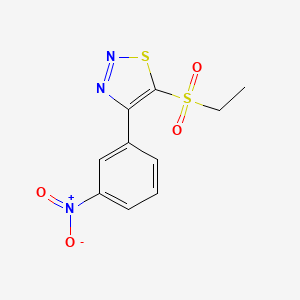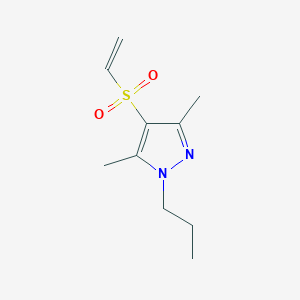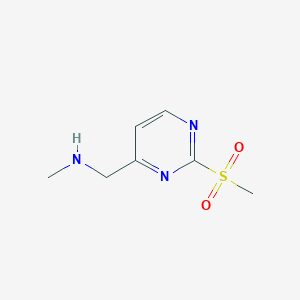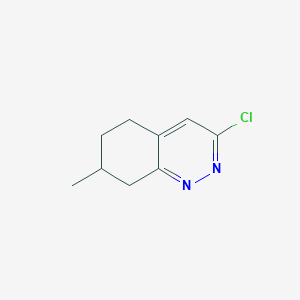
5-(Ethylsulfonyl)-4-(3-nitrophenyl)-1,2,3-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Ethylsulfonyl)-4-(3-nitrophenyl)-1,2,3-thiadiazole: is a heterocyclic compound that features a thiadiazole ring substituted with an ethylsulfonyl group and a nitrophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Ethylsulfonyl)-4-(3-nitrophenyl)-1,2,3-thiadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-nitrobenzoyl chloride with ethylsulfonyl hydrazine, followed by cyclization to form the thiadiazole ring. The reaction conditions often require the use of solvents such as dichloromethane or toluene and may involve catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 5-(Ethylsulfonyl)-4-(3-nitrophenyl)-1,2,3-thiadiazole can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5-(Ethylsulfonyl)-4-(3-nitrophenyl)-1,2,3-thiadiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound can be used as a probe to study enzyme activities and interactions. Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties, making it a valuable tool in drug discovery.
Medicine: In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic effects. The presence of the nitrophenyl and ethylsulfonyl groups can influence the compound’s pharmacokinetic and pharmacodynamic properties.
Industry: In industrial applications, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial processes.
Wirkmechanismus
The mechanism of action of 5-(Ethylsulfonyl)-4-(3-nitrophenyl)-1,2,3-thiadiazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group can participate in electron transfer reactions, while the ethylsulfonyl group can enhance the compound’s solubility and stability.
Vergleich Mit ähnlichen Verbindungen
- 5-(Methylsulfonyl)-4-(3-nitrophenyl)-1,2,3-thiadiazole
- 5-(Ethylsulfonyl)-4-(4-nitrophenyl)-1,2,3-thiadiazole
- 5-(Ethylsulfonyl)-4-(3-aminophenyl)-1,2,3-thiadiazole
Comparison: Compared to similar compounds, 5-(Ethylsulfonyl)-4-(3-nitrophenyl)-1,2,3-thiadiazole is unique due to the specific positioning of the nitrophenyl group and the ethylsulfonyl group. This unique structure can influence its reactivity and the types of reactions it undergoes. Additionally, the presence of the nitro group can impart distinct electronic properties, making it suitable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C10H9N3O4S2 |
|---|---|
Molekulargewicht |
299.3 g/mol |
IUPAC-Name |
5-ethylsulfonyl-4-(3-nitrophenyl)thiadiazole |
InChI |
InChI=1S/C10H9N3O4S2/c1-2-19(16,17)10-9(11-12-18-10)7-4-3-5-8(6-7)13(14)15/h3-6H,2H2,1H3 |
InChI-Schlüssel |
QTUBBGIOJKPNKX-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)C1=C(N=NS1)C2=CC(=CC=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(6-Methylthiazolo[3,2-B][1,2,4]triazol-5-YL)aniline](/img/structure/B11779185.png)







![ethyl (2S,4R)-3,3-dimethyl-8,9-diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-7-carboxylate](/img/structure/B11779228.png)

![9-Phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-A][1,4]diazepine](/img/structure/B11779233.png)
